molecular formula C11H21N5O5 B12828565 Arg-pyr

Arg-pyr

Cat. No.: B12828565
M. Wt: 303.32 g/mol
InChI Key: UYCAGRPOUWSBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arg-pyr, also known as Pyr-Arg, is a synthetic peptide compound that has gained attention in various scientific fields due to its unique properties and applications. It is composed of the amino acids pyrrolysine (Pyr) and arginine (Arg), forming a peptide bond. This compound is particularly noted for its role in biochemical research, especially in the study of proteolytic enzymes and their substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-pyr typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid, pyrrolysine, to a resin. Subsequent amino acids, including arginine, are added sequentially. The peptide chain is elongated through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of continuous flow systems and advanced purification methods, such as reversed-phase chromatography, enhances the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Arg-pyr undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These products are often used in biochemical assays and therapeutic applications.

Scientific Research Applications

Arg-pyr has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Arg-pyr involves its interaction with specific molecular targets, such as proteolytic enzymes. The peptide binds to the active site of the enzyme, forming a stable complex that can be measured using chromogenic or fluorogenic substrates. This interaction allows researchers to study the enzyme’s activity, specificity, and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arg-pyr stands out due to its unique combination of pyrrolysine and arginine, which provides distinct biochemical properties. Its ability to form stable complexes with proteolytic enzymes makes it a valuable tool in enzymatic assays and therapeutic research. Additionally, its versatility in undergoing various chemical reactions allows for the creation of analogs with tailored properties .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCAGRPOUWSBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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